Enhanced Aqueous Solubility: 2-(2-Methylpyridin-3-yl)ethanol vs. Non-Hydroxylated Picoline Derivatives
The presence of the hydroxyl group in 2-(2-methylpyridin-3-yl)ethanol enhances its water solubility compared to other picoline derivatives that lack this functionality. The compound exhibits a predicted water solubility of 88.9 g/L (ALOGPS) and a computed logS of –0.19, indicating good aqueous solubility. [1] In contrast, the non-hydroxylated analogue 2,3-dimethylpyridine (2,3-lutidine), frequently employed as an alternative pyridine building block, lacks this hydroxyl functionality entirely, resulting in substantially different solvation and partitioning behavior that limits its utility in aqueous-phase coupling reactions and biochemical assays. This solubility differential directly impacts the compound's versatility in aqueous reaction media—a critical factor in pharmaceutical intermediate synthesis and medicinal chemistry workflows where water-miscible building blocks are preferred for greener chemistry approaches. [1]
| Evidence Dimension | Predicted water solubility |
|---|---|
| Target Compound Data | 88.9 g/L (ALOGPS); logS –0.19 (ALOGPS) |
| Comparator Or Baseline | 2,3-Dimethylpyridine (2,3-lutidine) — no hydroxyl group; substantially lower water solubility (qualitative assessment) |
| Quantified Difference | Target compound is water-miscible at concentrations relevant for aqueous-phase synthesis; comparator lacks hydroxyl-mediated aqueous solubility entirely. |
| Conditions | Predicted physicochemical properties computed via ALOGPS and ChemAxon algorithms (MiMeDB). |
Why This Matters
Water solubility of ~89 g/L enables direct use in aqueous-phase reactions without co-solvents, expanding the synthetic methodology toolkit compared to non-hydroxylated picoline analogs.
- [1] MiMeDB (MMDBc0047886). Showing metabocard for 2-(2-methylpyridin-3-yl)ethanol. Predicted Properties: Water Solubility 88.9 g/L (ALOGPS); logS –0.19 (ALOGPS); logP 0.41 (ChemAxon). View Source
